4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(4-Methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative with a thioxo (sulfanylidene) group at position 2 and a carboxamide substituent at position 3. Its structure features a 4-methoxyphenyl group at position 4 of the pyrimidine ring and a 2-methylphenyl (o-tolyl) group on the carboxamide nitrogen (Fig. 1). DHPM derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties . This compound’s unique substituents—a methoxy group (electron-donating) and an o-tolyl group (sterically bulky)—distinguish it from analogs and likely influence its physicochemical and bioactivity profiles.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-6-4-5-7-16(12)22-19(24)17-13(2)21-20(26)23-18(17)14-8-10-15(25-3)11-9-14/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBRAVIJDPZENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 2-methylphenyl isothiocyanate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methoxy and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H20N2O1S
- Molecular Weight : 320.43 g/mol
- IUPAC Name : 4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Physical Properties
The compound exhibits properties typical of tetrahydropyrimidines, which include solubility in organic solvents and stability under standard laboratory conditions.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Tested Strains : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive)
- Methodology : The disk diffusion method was utilized to assess the antibacterial efficacy, showing promising results at various concentrations .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest:
- Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Cell Lines Tested : Various cancer cell lines including breast and lung cancer cells have shown sensitivity to this compound.
- In Vitro Studies : The compound demonstrated a dose-dependent inhibition of cell proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, there is emerging evidence suggesting anti-inflammatory effects:
- Experimental Models : Animal models have been used to assess the reduction of inflammation markers.
- Potential Applications : This could lead to therapeutic applications in treating chronic inflammatory diseases.
Study 1: Antimicrobial Screening
In a study conducted by Dhaduk and Joshi (2024), various derivatives of tetrahydropyrimidines were synthesized and screened for antimicrobial activity. The results indicated that the compound exhibited notable antibacterial activity at a concentration of 40 µg/ml against multiple pathogens .
Study 2: Anticancer Evaluation
A study published in Current Chemistry Letters reported on the synthesis and biological evaluation of several tetrahydropyrimidine derivatives. The compound was found to significantly inhibit the growth of cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| 4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-... | Condensation of appropriate precursors | Varies |
| N-(4-chloro/methoxyphenyl)-3-formyl-6-methyl... | Formylation reaction under reflux | Varies |
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations in analogous DHPM derivatives involve substitutions at positions 4 (pyrimidine ring) and N (carboxamide). A comparative analysis is provided in Table 1 .
Table 1. Structural Comparison of Select DHPM Derivatives
Key Observations:
- Bulky substituents like 2-methoxynaphthalen-1-yl () increase molar mass and lipophilicity, which may affect membrane permeability .
Bioactivity Profiles
Table 2. Bioactivity Comparison of DHPM Derivatives
Key Trends:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF₃ in ) enhance activity against Gram-positive bacteria . The target compound’s methoxy group may offer balanced hydrophilicity for broader efficacy.
- Antioxidant Activity : Electron-donating groups (e.g., methoxy, furan) improve radical scavenging, as seen in furan-2-yl derivatives () .
- Structural-Activity Relationships : Clustering analyses () confirm that bioactivity correlates with substituent electronic and steric properties .
Physicochemical Properties
Table 3. Physicochemical Comparison
*Estimated based on analogs (e.g., ).
Key Observations:
- The methoxyphenyl and o-tolyl groups in the target compound increase hydrophobicity (LogP ~3.2) compared to unsubstituted analogs (LogP ~1.8, ), likely enhancing cell membrane penetration .
- Higher molar mass (367.47 g/mol) compared to fluorophenyl derivatives (264.32 g/mol, ) may reduce aqueous solubility .
Biological Activity
The compound 4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and enzymatic inhibition activities.
- Molecular Formula: C20H21N3O2S
- Molecular Weight: 367.47 g/mol
- LogP: 3.1999
- Polar Surface Area: 52.698 Ų
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes by binding to their active sites or modulate receptor activities, influencing cellular signaling pathways. The presence of the sulfanylidene group is particularly significant for its interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Summary
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.25 mg/mL | Strong |
| Escherichia coli | 0.50 mg/mL | Moderate |
| Candida albicans | 0.75 mg/mL | Moderate |
| Trichophyton mentagrophytes | 0.20 mg/mL | Very Strong |
The compound demonstrated the lowest MIC against Trichophyton mentagrophytes, indicating potent antifungal activity .
Anticancer Activity
The compound has also been investigated for its anticancer properties using various cancer cell lines, including HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer).
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa | 15.5 | Moderate |
| K562 | 12.3 | High |
| MDA-MB-231 | 18.7 | Moderate |
The results indicate that the compound exhibits significant cytotoxic effects, particularly against K562 cells .
Enzymatic Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly focusing on α-glucosidase inhibition which is relevant in diabetes management.
Table 3: Enzymatic Inhibition Summary
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| α-Glucosidase | 8.5 | Competitive |
This suggests that the compound may serve as a potential therapeutic agent in managing blood sugar levels by inhibiting carbohydrate digestion .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on a series of tetrahydropyrimidines showed that derivatives similar to our compound exhibited broad-spectrum antimicrobial activity, with significant inhibition observed against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro studies indicated that the compound selectively induces apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Enzyme Inhibition Analysis : The compound's ability to inhibit α-glucosidase was linked to its structural features, particularly the sulfanylidene moiety which enhances binding affinity to the enzyme's active site .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step routes, including:
- Intermediate formation : Reacting substituted benzaldehyde derivatives with thiourea or thioamide precursors to form tetrahydropyrimidine intermediates .
- Cyclization and functionalization : Introducing the methoxyphenyl and methylphenyl groups via nucleophilic substitution or condensation reactions under reflux conditions (e.g., in ethanol or dichloromethane) .
- Optimization strategies :
- Temperature control : Maintain 60–80°C to prevent side reactions (e.g., decomposition of thioamide groups) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves cyclization efficiency .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Advanced: How can structural contradictions in NMR or MS data be resolved during characterization?
Answer:
Discrepancies often arise from tautomerism (e.g., thione-thiol equilibrium) or rotational isomers. To resolve:
- Variable-temperature NMR : Monitor chemical shift changes at 25–60°C to identify dynamic equilibria .
- 2D NMR techniques : Use HSQC and HMBC to confirm connectivity of sulfanylidene and carboxamide groups .
- High-resolution MS (HRMS) : Compare experimental vs. calculated isotopic patterns to distinguish isobaric impurities .
Basic: What spectroscopic methods are essential for confirming purity and structural integrity?
Answer:
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), methylphenyl (δ ~2.3 ppm), and sulfanylidene (δ ~12.5 ppm, broad) groups .
- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .
- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Antimicrobial screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced: How can molecular docking explain discrepancies in biological activity across analogs?
Answer:
- Target selection : Dock into ATP-binding pockets (e.g., EGFR kinase; PDB ID: 1M17) using AutoDock Vina .
- Binding mode analysis : Compare hydrogen bonds (e.g., carboxamide with Lys721) and hydrophobic contacts (methylphenyl with Val702) .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates robust binding) .
Basic: What storage conditions prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to avoid photodegradation .
- Solvent : Dissolve in DMSO (10 mM stock) with desiccants to limit hydrolysis .
- Stability monitoring : Use HPLC (C18 column, acetonitrile/water gradient) quarterly to detect degradation peaks .
Advanced: How do substituent variations impact pharmacological activity?
Answer:
Basic: How can reaction yields be improved during scale-up?
Answer:
- Flow chemistry : Continuous reactors reduce side reactions (e.g., <5% impurities at 10 g scale) .
- Microwave-assisted synthesis : Reduce reaction time from 12 h to 2 h with 15% higher yield .
- Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) over column chromatography .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Heat shock treated vs. untreated lysates to confirm target stabilization .
- RNAi knockdown : Correlate reduced target protein levels with diminished compound efficacy .
- Pull-down assays : Use biotinylated probes to isolate compound-target complexes for MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
